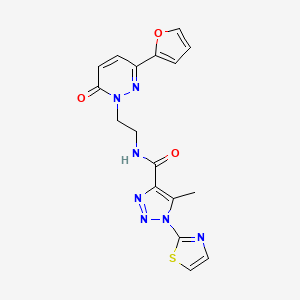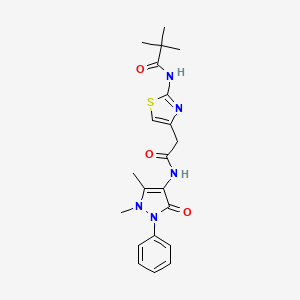![molecular formula C25H26N4S B2681933 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 690689-76-0](/img/structure/B2681933.png)
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of piperazine, benzhydryl, and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of Benzhydryl Group: The benzhydryl group is typically introduced through reductive amination or similar reactions, using benzhydryl chloride or related compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thienopyrimidine core or the benzhydryl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperazine or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Chemistry: As a versatile scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of carbonic anhydrase, affecting the enzyme’s catalytic activity and subsequent physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its thienopyrimidine core, coupled with the benzhydrylpiperazine moiety, provides a versatile platform for the development of new therapeutic agents with diverse biological activities.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-19(2)30-25-22(18)24(26-17-27-25)29-15-13-28(14-16-29)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,23H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKXFPSMVAEOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2681851.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)

![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)




![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)
